Stereochemical Identity: R vs. S Enantiomer Differentiation via InChIKey and Optical Activity
The (4R)-stereoisomer is unambiguously distinguished from the (4S)-enantiomer (CAS 2306254-66-8) by its InChIKey (JJCPBBVNLLUUJU-YCBDHFTFSA-N) and SMILES string (C1C[C@H](C2(C1)CCNCC2)N.Cl.Cl) [1]. The (4S)-enantiomer possesses the InChIKey JJCPBBVNLLUUJU-JZGIKJSDSA-N and SMILES C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl . These distinct identifiers confirm a non-superimposable mirror-image relationship. While specific optical rotation data for this compound are not publicly available in authoritative databases, the absolute configuration is defined, and enantiomeric purity can be verified via vendor Certificate of Analysis using chiral HPLC or polarimetry.
| Evidence Dimension | Absolute Configuration and Identifiers |
|---|---|
| Target Compound Data | R-enantiomer; InChIKey: JJCPBBVNLLUUJU-YCBDHFTFSA-N; SMILES: C1C[C@H](C2(C1)CCNCC2)N.Cl.Cl |
| Comparator Or Baseline | (4S)-enantiomer; InChIKey: JJCPBBVNLLUUJU-JZGIKJSDSA-N; SMILES: C1C[C@@H](C2(C1)CCNCC2)N.Cl.Cl |
| Quantified Difference | Opposite chiral centers confirmed by distinct InChIKey and SMILES strings. |
| Conditions | Structure-based comparison using PubChem and Guidechem records. |
Why This Matters
Procuring the correct enantiomer is non-negotiable for chiral-specific biological assays; using the wrong stereoisomer will yield different, and likely irrelevant, biological outcomes.
- [1] PubChem. (2026). (R)-8-Azaspiro[4.5]decan-1-amine dihydrochloride, CID 124138917. National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
